molecular formula C21H18N4 B8404175 1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine

1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine

Cat. No. B8404175
M. Wt: 326.4 g/mol
InChI Key: UTBZTQCKLUFYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine is a useful research compound. Its molecular formula is C21H18N4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Methylanilino)-4-(4-pyridylmethyl)phthalazine

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-methylphenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine

InChI

InChI=1S/C21H18N4/c1-15-5-4-6-17(13-15)23-21-19-8-3-2-7-18(19)20(24-25-21)14-16-9-11-22-12-10-16/h2-13H,14H2,1H3,(H,23,25)

InChI Key

UTBZTQCKLUFYTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.39 g (16.8 mmol) phosphorus pentoxide, 2.31 g (16.8 mmol) triethylamine hydrochloride, and 1.82 ml (16.8 mmol) m-toluidine is heated and stirred in a nitrogen atmosphere at 200° C. until a homogeneous melt has formed. To the melt, 1 g (4.2 mmol) 4-(4-pyridylmethyl)-1(2H)-phthalazinone is added and the reaction mixture stirred for a further 3.5 h at 205° C. After cooling to about 170° C., 4 ml tetramethylurea is added to the reaction mixture, followed by 2 ml water at about 110° C. The mixture is stirred for a further 30 min while cooling to RT and then distributed between dichloromethane and a mixture of 20 ml water and 5 ml conc. ammonia. The organic phase dried over sodium sulfate is concentrated by evaporation and the residue purified on silica gel by flash chromatography using acetate and acetate/methanol (99:1 and 19:1). Title compound is obtained after crystallization of the product-containing fractions from acetonitrile and subsequent recrystallization from acetate; m.p. 141-143° C.; ESI-MS: (M+H)+=327.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Six

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